N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
The compound “N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide” is a complex organic molecule that contains a thiadiazole ring. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring . They are known for their diverse biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a phenyl ring, and a propanamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The exact reactions that this compound can undergo would depend on the specific substituents and their positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the specific substituents on the molecule . For example, the presence of polar groups can increase solubility in water, while the presence of aromatic rings can increase stability .Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It is suggested that 1,3,4-thiadiazol derivatives can interact with dna replication processes . This interaction can lead to the inhibition of cell replication, which is a common mechanism of action for many anticancer drugs .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Result of Action
Given its potential anticancer activity, it may lead to cell cycle arrest and induction of apoptosis in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)17-20-21-18(23-17)19-16(22)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCOLKZPWWBMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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